N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine
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Overview
Description
N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine is a complex organic compound that features a unique structure combining a pyrimidine ring, an azetidine ring, and a benzoyl group with a methylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the azetidine ring and the pyrimidine ring separately. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions. The pyrimidine ring is often synthesized through condensation reactions involving suitable amines and carbonyl compounds.
Once the individual rings are prepared, they are coupled together using a series of reactions, including nucleophilic substitution and coupling reactions. Common reagents used in these steps include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), which facilitate the formation of amide bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the amino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzoyl group can yield benzyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Its potential as a pharmaceutical intermediate could be explored for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pyrimidine ring can interact with nucleic acids, while the azetidine ring may provide steric hindrance or specific binding interactions. The methylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine can be compared with other compounds that have similar structural features:
N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine: This compound differs by the position of the amino group on the pyrimidine ring, which can affect its reactivity and binding properties.
N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyridine-2-amine: The replacement of the pyrimidine ring with a pyridine ring can alter the compound’s electronic properties and its interactions with biological targets.
N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-thiol: The substitution of the amino group with a thiol group can enhance the compound’s ability to form disulfide bonds, potentially increasing its stability and reactivity.
Biological Activity
N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine is a complex organic compound that exhibits significant biological activity, primarily due to its unique structural features, including an azetidine ring, a pyrimidine moiety, and a methylsulfanyl group. This article delves into the compound's biological activities, synthesis methods, and potential applications in medicinal chemistry.
Structural Characteristics
The molecular structure of this compound contributes to its biological properties. The azetidine ring provides a three-dimensional conformation that enhances its interaction with biological targets. The methylsulfanyl group increases lipophilicity, which may improve membrane permeability and facilitate interactions with intracellular targets.
Enzyme Inhibition and Receptor Modulation
This compound has been shown to interact with specific molecular targets, potentially functioning as an enzyme inhibitor or receptor modulator. This interaction may influence pathways involved in various diseases, including inflammation and cancer. Notably, compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) .
Case Studies and Experimental Findings
- Anti-inflammatory Activity : Research has indicated that derivatives of pyrimidine compounds can significantly reduce iNOS and COX-2 mRNA expressions in vitro. For instance, specific pyrimidine derivatives showed enhanced anti-inflammatory activity compared to traditional drugs like indomethacin .
- Cancer Research : In studies involving enzyme inhibitors targeting AKT kinases, compounds structurally related to this compound exhibited potent inhibition of AKT activation, which is critical in cancer progression .
Synthesis
The synthesis of this compound typically involves several steps that allow for the introduction of functional groups at various stages. Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Controlled conditions are essential to minimize side reactions during synthesis.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-{1-[3-(methylsulfanyl)benzoyl]azetidin-4-yl}pyrimidin-2-amine | Similar azetidine and pyrimidine structures | Different amino group position affects reactivity |
N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyridine-2-amine | Pyridine instead of pyrimidine | Alters electronic properties and target interactions |
N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-thiol | Thiol substitution for amino group | Enhances ability to form disulfide bonds |
This table illustrates how variations in structure can lead to different biological activities and therapeutic potentials.
Properties
IUPAC Name |
(3-methylsulfanylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-21-13-5-2-4-11(8-13)14(20)19-9-12(10-19)18-15-16-6-3-7-17-15/h2-8,12H,9-10H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIHKHZFFUWSQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CC(C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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